REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([CH2:8]O)=[CH:6][N:5]=[CH:4]1)[CH3:2].S(Cl)([Cl:12])=O>>[ClH:12].[Cl:12][CH2:8][C:7]1[N:3]([CH2:1][CH3:2])[CH:4]=[N:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C=NC=C1CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be at room temperature
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the obtained residue was dissolved in methanol
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off again under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained solid was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1=CN=CN1CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |